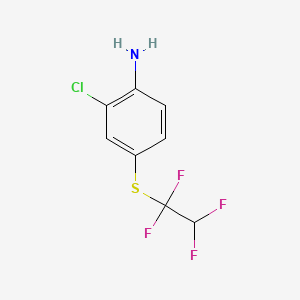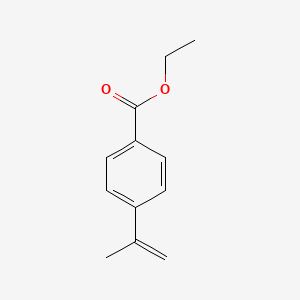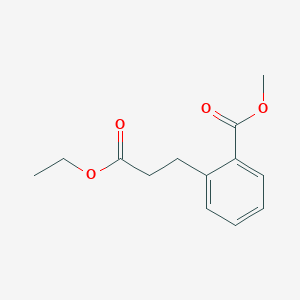
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate is an organic compound with the molecular formula C13H16O4. It is an ester derivative of benzoic acid, characterized by the presence of an ethoxy group and an oxopropyl group attached to the benzene ring.
準備方法
Synthetic Routes and Reaction Conditions
One of the common synthetic routes for preparing methyl 2-(3-ethoxy-3-oxopropyl)benzoate involves the reaction of methyl anthranilate with allyl alcohol in the presence of sulfuric acid and palladium chloride as a catalyst. The reaction proceeds through a diazotization and Heck reaction mechanism . The reaction conditions typically include:
Solvent: Acetonitrile (MeCN)
Catalyst: Palladium chloride (PdCl2)
Temperature: Room temperature to 40°C
Reaction Time: 8 hours
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and efficiency of the process. The choice of solvents, catalysts, and reaction parameters is crucial for scaling up the production while maintaining the purity and quality of the final product .
化学反応の分析
Types of Reactions
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate undergoes various chemical reactions, including:
Oxidation: The benzylic position can be oxidized to form benzoic acid derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Benzoic acid derivatives.
Reduction: Alcohol derivatives.
Substitution: Nitrobenzoate derivatives
科学的研究の応用
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of fragrances, flavors, and other fine chemicals
作用機序
The mechanism of action of methyl 2-(3-ethoxy-3-oxopropyl)benzoate involves its interaction with various molecular targets and pathways. The ester group can undergo hydrolysis to release benzoic acid derivatives, which can then interact with biological targets. The compound’s effects are mediated through its ability to participate in nucleophilic and electrophilic reactions, influencing various biochemical pathways .
類似化合物との比較
Similar Compounds
- Methyl 3-(2-oxopropyl)benzoate
- Methyl 3-[2-(benzylamino)ethyl]benzoate hydrochloride
- Methyl 3-(bromomethyl)benzoate
Uniqueness
Methyl 2-(3-ethoxy-3-oxopropyl)benzoate is unique due to the presence of both an ethoxy group and an oxopropyl group, which confer distinct chemical properties and reactivity.
特性
CAS番号 |
105986-52-5 |
|---|---|
分子式 |
C13H16O4 |
分子量 |
236.26 g/mol |
IUPAC名 |
methyl 2-(3-ethoxy-3-oxopropyl)benzoate |
InChI |
InChI=1S/C13H16O4/c1-3-17-12(14)9-8-10-6-4-5-7-11(10)13(15)16-2/h4-7H,3,8-9H2,1-2H3 |
InChIキー |
KSDHNFCGNKTQPU-UHFFFAOYSA-N |
正規SMILES |
CCOC(=O)CCC1=CC=CC=C1C(=O)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


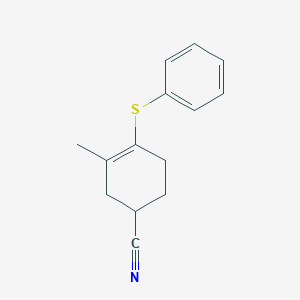
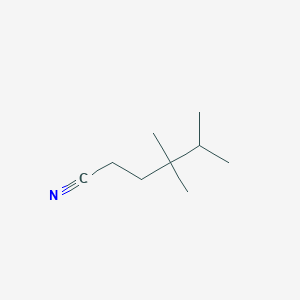
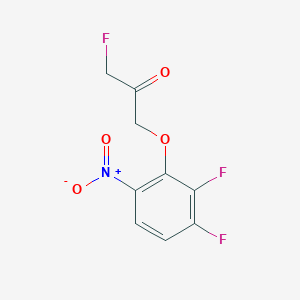
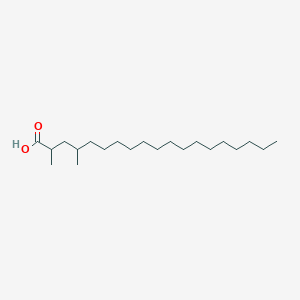
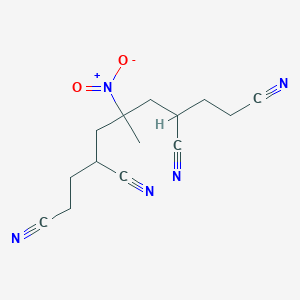
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
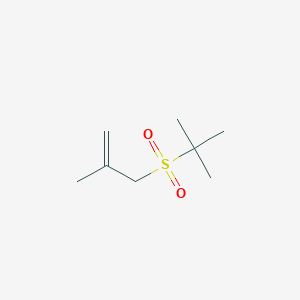
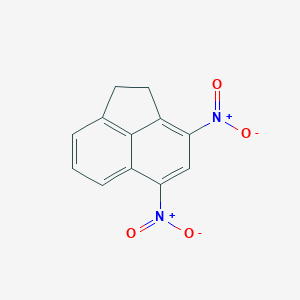
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
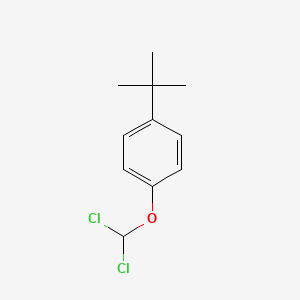
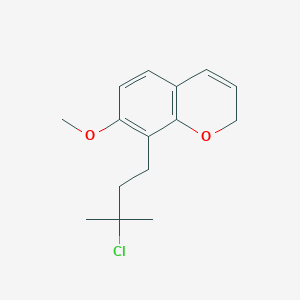
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
